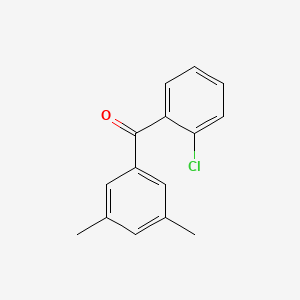

3-(2,3-Dimethylbenzoyl)thiophene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

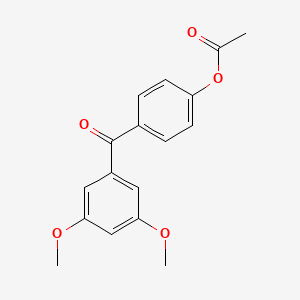

3-(2,3-Dimethylbenzoyl)thiophene is a chemical compound with the molecular formula C13H12OS . It has a molecular weight of 216.3 g/mol . It is provided by several suppliers, including BOC Sciences and smolecule.

Synthesis Analysis

The synthesis of thiophene derivatives, such as 3-(2,3-Dimethylbenzoyl)thiophene, has been a topic of interest in recent years . Various strategies have been employed, including heterocyclization of different substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom . It has high resonance energy, more electrophilic reactivity than benzene, high π-electron density, a planar structure, and the presence of vacant d-orbital in addition to the presence of loosely bind lone-pairs of electrons on sulfur atoms .Chemical Reactions Analysis

Thiophene derivatives have been synthesized through various reactions, including condensation-like reactions and subsequent functionalization of the thiophene ring . The reaction leading to thiophene derivatives is believed to occur via an initial double [2,3]-sigmatropic rearrangement to give diallenyl disulfides, which may then undergo a [3,3]-sigmatropic rearrangement to give 2,3-dimethylene-1,4-dithione, followed by a double conjugate addition of the sulfur atoms to the double bonds .Applications De Recherche Scientifique

Antioxidant Activity

3-(2,3-Dimethylbenzoyl)thiophene and its derivatives have been studied for their antioxidant properties. For instance, new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes, prepared by palladium-catalyzed Buchwald-Hartwig cross-coupling, showed significant antioxidant activities, as indicated by several methods like reducing power, scavenging effect on DPPH radicals, inhibition of erythrocyte hemolysis, and inhibition of lipid peroxidation using the beta-carotene linoleate system (Queiroz et al., 2007).

Antimicrobial Properties

Certain derivatives of 3-(2,3-Dimethylbenzoyl)thiophene have shown promising antimicrobial properties. For example, the synthesis of bis-[1,3,4]thiadiazole and bis-thiazole derivatives with a thieno[2,3-b]thiophene moiety reported antimicrobial activities in selected examples (Kheder & Mabkhot, 2012).

Photochemical Degradation

The photochemical degradation of components like 2-methyl-, 3-methyl-, and 2,3-dimethylbenzo[b]thiophene in aqueous solutions has been studied to understand the fate of crude oil components after an oil spill. This research helps in understanding the environmental impact of such compounds (Andersson & Bobinger, 1996).

Synthetic Chemistry Applications

3-(2,3-Dimethylbenzoyl)thiophene and its derivatives are used in various synthetic chemistry applications. For instance, they are involved in Friedel-Crafts acylation, leading to isomers with distinct structural features (Hannoun et al., 1979). Additionally, these compounds are used in generating structurally diverse libraries through alkylation and ring closure reactions (Roman, 2013).

Electronic and Photophysical Properties

The electronic properties of 3-(2,3-Dimethylbenzoyl)thiophene derivatives have been studied, particularly in the context of developing materials with desired electronic and photophysical characteristics. For example, studies on carbazole-thiophene dimers synthesized using coupling reactions and their electronic properties highlight the potential of these derivatives in material science applications (Damit et al., 2016).

Mécanisme D'action

Target of Action

Thiophene-based analogs have been studied extensively for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways due to their diverse pharmacological properties .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties .

Orientations Futures

Thiophene and its derivatives have a wide range of applications in drug design, biodiagnostics, electronic and optoelectronic devices . They have potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth . This suggests that 3-(2,3-Dimethylbenzoyl)thiophene and similar compounds could have promising future applications in these areas.

Propriétés

IUPAC Name |

(2,3-dimethylphenyl)-thiophen-3-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c1-9-4-3-5-12(10(9)2)13(14)11-6-7-15-8-11/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQQVQVYUDJNFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CSC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641837 |

Source

|

| Record name | (2,3-Dimethylphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

896618-58-9 |

Source

|

| Record name | (2,3-Dimethylphenyl)-3-thienylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=896618-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dimethylphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.